molecular formula C18H14N4O2S B12243408 2-Phenyl-5-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione

2-Phenyl-5-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione

Cat. No.: B12243408
M. Wt: 350.4 g/mol
InChI Key: LLADBQSGKHZXQM-UHFFFAOYSA-N
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Description

2-Phenyl-5-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is a complex organic compound that features a unique combination of structural motifs, including a thiazole ring, a pyridine ring, and a pyrrolo-pyrrole core. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-5-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione typically involves multi-step organic reactions. One common method includes the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . This reaction yields intermediate compounds that can be further processed to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch reactors and continuous flow systems to optimize yield and purity. The use of automated synthesis and purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-5-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Phenyl-5-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Phenyl-5-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The exact pathways and targets depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-5-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is unique due to its combination of structural motifs, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C18H14N4O2S

Molecular Weight

350.4 g/mol

IUPAC Name

5-phenyl-2-([1,3]thiazolo[4,5-c]pyridin-2-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione

InChI

InChI=1S/C18H14N4O2S/c23-16-12-9-21(18-20-14-8-19-7-6-15(14)25-18)10-13(12)17(24)22(16)11-4-2-1-3-5-11/h1-8,12-13H,9-10H2

InChI Key

LLADBQSGKHZXQM-UHFFFAOYSA-N

Canonical SMILES

C1C2C(CN1C3=NC4=C(S3)C=CN=C4)C(=O)N(C2=O)C5=CC=CC=C5

Origin of Product

United States

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